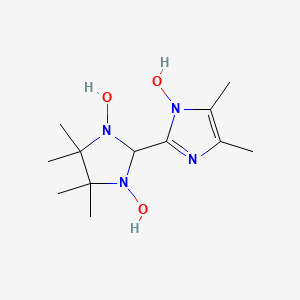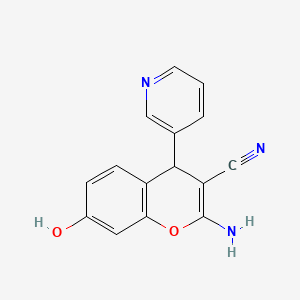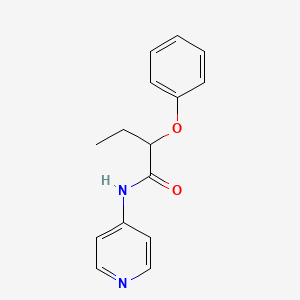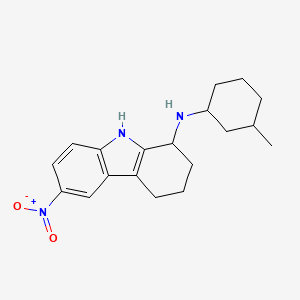![molecular formula C20H21N3O3 B5180983 N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)
N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide involves its selective antagonistic activity against the dopamine D4 receptor. This receptor is thought to be involved in the regulation of mood, cognition, and behavior. By blocking the activity of this receptor, N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide may have therapeutic effects in the treatment of various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide are still being studied. However, it is thought to have selective antagonistic activity against the dopamine D4 receptor, which may lead to changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide in lab experiments is its selective antagonistic activity against the dopamine D4 receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Another direction is to study its off-target effects on other receptors or enzymes, which may provide insights into its mechanism of action. Additionally, researchers may investigate the synthesis of analogs of N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide with improved potency or selectivity.
Métodos De Síntesis
The synthesis of N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide involves several steps. The starting material is 3-(2-furyl)benzaldehyde, which is reacted with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced with hydrogen and palladium on carbon to give the corresponding amine. This amine is then reacted with isoxazole-3-carboxaldehyde to form the final product, N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have selective antagonistic activity against the dopamine D4 receptor, which is thought to be involved in a variety of psychiatric and neurological disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(15-6-9-23(10-7-15)14-18-8-12-26-22-18)21-17-4-1-3-16(13-17)19-5-2-11-25-19/h1-5,8,11-13,15H,6-7,9-10,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVOFCXODMOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)


![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
